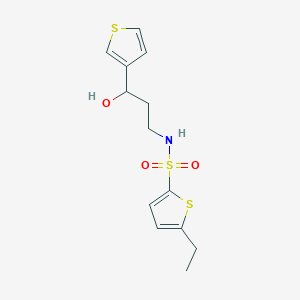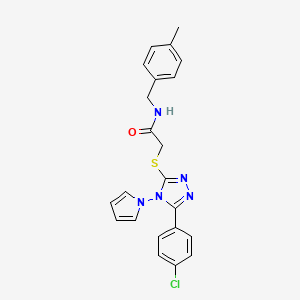![molecular formula C20H18N4O5S2 B2385747 bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether CAS No. 2249547-05-3](/img/structure/B2385747.png)
bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether: is a complex organic compound featuring two 3-methyl-1H-pyrazol-1-yl groups connected via a sulfonyl linkage to a central ether moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst. One efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel, heterogeneous, and reusable catalyst . The reaction is carried out under mild conditions, often at room temperature, and yields high to excellent product purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound’s pyrazole moiety is known for its biological activity. Derivatives of this compound have been studied for their potential as anticancer agents, due to their ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
作用機序
The mechanism by which bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether exerts its effects is primarily through its interaction with biological targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, in cancer cells, the compound may induce apoptosis by activating p53-mediated pathways . Additionally, the sulfonyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole core and exhibit similar biological activities.
Bis(pyrazolyl)methanes: These derivatives are synthesized through multi-component reactions and have applications in various fields, including as chelating agents.
Uniqueness: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether stands out due to its dual pyrazole-sulfonyl structure, which imparts unique chemical and biological properties. The presence of the sulfonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
3-methyl-1-[4-[4-(3-methylpyrazol-1-yl)sulfonylphenoxy]phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-15-11-13-23(21-15)30(25,26)19-7-3-17(4-8-19)29-18-5-9-20(10-6-18)31(27,28)24-14-12-16(2)22-24/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOZOWTDZTJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

![2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2385670.png)


![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
